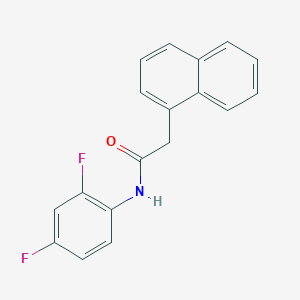

N-(2,4-difluorophenyl)-2-(1-naphthyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2-(1-naphthyl)acetamide and related compounds typically involves acetylation and nucleophilic substitution reactions. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines gives rise to various heterocyclic compounds, suggesting a versatile approach to the synthesis of such acetamides (Agarwal & Mital, 1976).

Molecular Structure Analysis

The molecular structure of this compound derivatives demonstrates diverse spatial orientations and interactions. For instance, compounds with similar molecular frameworks exhibit varied dihedral angles between aromatic planes, influencing their physical and chemical properties (Praveen et al., 2013).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including hydrogen bonding, stacking, and halogen bonding, which significantly affect their stability and reactivity. The presence of difluorophenyl and naphthyl groups contributes to a rich array of noncovalent interactions, stabilizing their molecular structures and influencing their chemical properties (Gouda et al., 2022).

Physical Properties Analysis

The physical properties, such as crystallinity and melting points, are largely determined by the molecular structure and intermolecular interactions within the compounds. The crystal structures and packing patterns provide insights into the physical stability and solubility of these compounds, essential for their application in various fields (Bąkowicz & Turowska-Tyrk, 2009).

Chemical Properties Analysis

This compound exhibits a range of chemical properties, including reactivity towards nucleophiles and electrophiles, owing to the acetamide group's presence. The difluorophenyl and naphthyl groups further contribute to its aromatic character and influence its reactivity in substitution reactions, highlighting the compound's versatility in chemical synthesis (Lee et al., 2005).

Applications De Recherche Scientifique

Fluorescent Probes and Detection Systems

Water-Sensitive Fluorescent Probes : Naphthalimide-decorated fluorinated acetamides, related to N-(2,4-difluorophenyl)-2-(1-naphthyl)acetamide, have been developed as solvent-sensitive dual emissive fluorescence probes. These probes exhibit significant potential for the rapid and reversible detection of water in organic solvents through a visual fluorescent color change, demonstrating applications in chemical analysis and environmental monitoring (Yoon et al., 2019).

Chemical Sensing and Environmental Monitoring

Fluorescent Chemodosimeters for Metal Ions : A novel fluorescent chemodosimeter based on 1,8-naphthyridine, which shares structural similarities with this compound, shows high selectivity to Zn(2+) and Cu(2+). This compound has applications in the detection of metal ions, emphasizing its utility in environmental monitoring and potentially in medical diagnostics (Yu et al., 2008).

Material Science and Organic Electronics

Organic Thermoelectric Materials : Research into fused lactam semiconducting polymers, which include structures related to this compound, reveals significant applications in thermoelectric and transistor technologies. These materials demonstrate how varying the central acene core size affects the thermoelectric performance, with potential implications for the development of high-performance n-type materials for organic electronics (Chen et al., 2020).

Biochemical Studies and Molecular Interactions

Anti-HIV Drug Research : Density functional theory (DFT) studies on a series of N-acetamide derivatives, structurally related to this compound, have explored their potential as anti-HIV drugs. This research provides insights into the molecular properties and interactions of acetamide derivatives, contributing to the development of new therapeutic agents (Oftadeh et al., 2013).

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO/c19-14-8-9-17(16(20)11-14)21-18(22)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPRZFLCPLAULC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)

![4-chloro-N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5601902.png)

![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)

![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)

![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)

![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)

![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)

![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)

![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)

![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)